molecular formula C5H10ClNO B096768 3-chloro-N,N-dimethylpropanamide CAS No. 17268-49-4

3-chloro-N,N-dimethylpropanamide

Cat. No. B096768
CAS RN: 17268-49-4
M. Wt: 135.59 g/mol
InChI Key: OZJYYPUOUHCAGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorinated amides has been reported. For instance, 3-Chloro-N-hydroxy-2,2-dimethylpropionamide was prepared through the reaction of chloropivaloyl chloride with hydroxylamine hydrochloride, optimizing the process conditions to achieve a high yield and purity . Similarly, the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide involved acylation, amidogen, and hydroxymethyled reactions . These methods could potentially be adapted for the synthesis of 3-chloro-N,N-dimethylpropanamide by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated compounds has been determined using various analytical techniques. For example, the crystal structure of a related compound was determined by X-ray diffraction analysis, revealing that it belongs to the monoclinic system with specific lattice parameters . Another study reported the crystal structure of 3-chloro-2,2-bis(chloromethyl)propionic acid-1, which crystallizes in the monoclinic space group P21 . These studies suggest that 3-chloro-N,N-dimethylpropanamide could also be crystallized and its structure determined using similar methods.

Chemical Reactions Analysis

The transformation of chlorinated amides in different environments has been observed. For instance, the herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergoes transformation in soil, resulting in cyclization and hydrolysis products . This indicates that 3-chloro-N,N-dimethylpropanamide might also undergo various chemical reactions depending on the environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated amides can be characterized using spectroscopic techniques. Spectrophotometry was used to determine 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, forming a stable complex with Fe(II) in the presence of a surfactant, which followed the Lambert-Beer law within a specific concentration range . This suggests that similar analytical techniques could be employed to study the properties of 3-chloro-N,N-dimethylpropanamide.

Scientific Research Applications

Synthesis and Structural Analysis

3-chloro-N,N-dimethylpropanamide serves as a precursor or intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, demonstrating the compound's role in forming complex molecules with potential applications in material science and pharmaceuticals. This synthesis showcases the molecular arrangement and hydrogen bonding capabilities, forming a three-dimensional network crucial for understanding the compound's reactivity and potential applications in creating new materials or drugs (S. Yalcin et al., 2012).

Application in Spectrophotometry

The compound's characteristics enable its determination by spectrophotometry, where its interaction with iron(III) in the presence of surfactant sodium dodecyl sulfonate forms a stable complex. This method is highlighted for its simplicity and reliability, offering a straightforward approach to determining 3-chloro-N,N-dimethylpropanamide in aqueous solutions, which could be useful in environmental monitoring and chemical analysis (L. Shu, 2011).

Chemical Synthesis Enhancements

Significant advancements have been made in optimizing the synthesis processes involving 3-chloro-N,N-dimethylpropanamide. For example, its reaction with sodium hydroxide to form 4,4-dimethyl-3-isoxazolidinone demonstrates the efficiency improvements in chemical syntheses, yielding a notable overall yield and showcasing the compound's role in producing materials with potential applications in pharmaceuticals and agrochemicals (Yang Gui-qiu & Yu Chun-rui, 2004).

Crystal Structure Determination

The determination of the crystal structure of derivatives of 3-chloro-N,N-dimethylpropanamide, such as 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, provides insights into the molecular configuration and potential interactions with biological targets. Such studies are essential for the development of new pharmaceutical compounds, offering a foundation for understanding the molecular basis of drug design and discovery (Huang Ming-zhi et al., 2005).

properties

IUPAC Name

3-chloro-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJYYPUOUHCAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390864
Record name 3-chloro-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N,N-dimethylpropanamide

CAS RN

17268-49-4
Record name 3-chloro-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-N,N-dimethylpropanamide
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